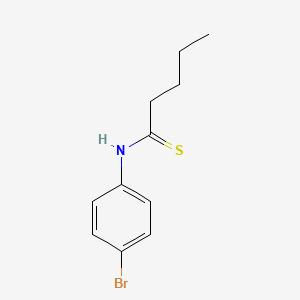

N-(4-bromophenyl)pentanethioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

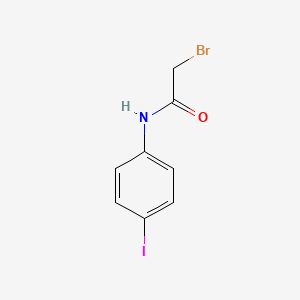

N-(4-bromophenyl)pentanethioamide (NBPTA) is a synthetic organic compound used in scientific research and laboratory experiments. It is a member of the bromo-thioamide family, which includes compounds that contain a bromine atom attached to a nitrogen atom and a sulfur atom. NBPTA is a versatile compound that has a wide range of applications in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(4-bromophenyl)pentanethioamide and its derivatives have been the subject of various studies focusing on their synthesis and structural characterization. Research has been conducted on synthesizing and characterizing compounds by techniques such as IR, NMR, mass spectrometry, and crystal structure analysis. For example, the study by Saeed et al. (2010) detailed the synthesis and spectroscopic characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, highlighting the importance of structural analysis in understanding the properties of such compounds (Saeed, Rashid, Bhatti, & Jones, 2010).

Anticonvulsant Properties

The anticonvulsant properties of this compound derivatives have been explored, with studies focusing on determining their effectiveness in seizure control. A notable study by Edafiogho et al. (2003) investigated the structure and preferred conformation of methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, a potent anticonvulsant, through X-ray crystallography and theoretical calculations (Edafiogho, Denny, Schwalbe, & Lowe, 2003).

Electrochromic and Optical Properties

Some studies have also delved into the electrochromic and optical properties of this compound derivatives. For instance, Chen et al. (2010) synthesized a novel conjugated polymer containing N,N,N′,N′-tetraphenyl-1,4-phenylenediamine and studied its electrochromic properties, suggesting potential applications in electronic devices (Chen, Wang, Liaw, Lee, & Lai, 2010).

Antimicrobial and Antibiofilm Activities

The antimicrobial and antibiofilm activities of this compound derivatives have been investigated, showing promise in the development of new antimicrobial agents. Research by Limban, Marutescu, and Chifiriuc (2011) demonstrated the potential of acylthioureas for significant activity against biofilm-forming bacterial strains, indicating their potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Propiedades

IUPAC Name |

N-(4-bromophenyl)pentanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNS/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGUDPISTBNKCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=S)NC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392729 |

Source

|

| Record name | N-(4-bromophenyl)pentanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35274-23-8 |

Source

|

| Record name | NSC509689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-bromophenyl)pentanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306735.png)